molecular formula C16H12F2N2OS2 B2898041 3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 303017-77-8

3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2898041
CAS No.: 303017-77-8
M. Wt: 350.4
InChI Key: UDSZYXQDXGIVGW-UHFFFAOYSA-N
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Description

3-Allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidin-4(3H)-one derivative, a heterocyclic scaffold renowned for its pharmacological versatility . The compound features:

  • Allyl group at position 3, which may enhance reactivity in further functionalization.
  • Phenyl group at position 5, contributing to lipophilicity and π-π stacking interactions.

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are widely explored for antimicrobial, antitumor, and anticonvulsant activities .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS2/c1-2-8-20-14(21)12-11(10-6-4-3-5-7-10)9-22-13(12)19-16(20)23-15(17)18/h2-7,9,15H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSZYXQDXGIVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SC(F)F)SC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The difluoromethylthio group in the target compound is compared to other sulfur-containing substituents:

Compound Name Position 2 Substituent Key Properties/Activities Reference
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Benzylsulfanyl Increased steric bulk; fluorophenyl enhances lipophilicity.
3-Allyl-5-(4-fluorophenyl)-2-thioxo derivative Thioxo (-S-) Higher electrophilicity; potential for nucleophilic substitution reactions.
5-Phenyl-4-(prop-2-yn-1-yloxy)thieno[2,3-d]pyrimidine Propargyloxy Alkynyl group enables click chemistry modifications.

Key Insight : The difluoromethylthio group combines electronegativity (due to fluorine) with moderate steric hindrance, balancing reactivity and stability better than bulkier benzylsulfanyl or reactive thioxo groups.

Variations at Position 3 and 5

Compound Name Position 3 Substituent Position 5 Substituent Notable Findings Reference
3-(4-Fluorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one 4-Fluorobenzyl Phenyl Melting point 171°C; IR bands at 1647, 1698 cm⁻¹ indicative of carbonyl groups.
3-Allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(p-tolyl) derivative Allyl p-Tolyl Molecular weight 423.55; isoxazole moiety may modulate solubility.
Target Compound Allyl Phenyl Allyl group offers synthetic flexibility for further derivatization. N/A

The phenyl group at position 5 is conserved across analogs for aromatic interactions.

Biological Activity

3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H13F2N3OS
  • Molecular Weight : 321.35 g/mol

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor growth or inflammation.
  • Modulation of Signaling Pathways : The compound could interact with signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.
  • Antimicrobial Activity : Similar thieno[2,3-d]pyrimidine derivatives have shown promise against various bacterial strains.

Anticancer Activity

A study evaluating the anticancer properties of thieno[2,3-d]pyrimidine derivatives found that compounds with similar structures effectively inhibited the growth of cancer cell lines such as A431 (vulvar epidermal carcinoma) and MCF7 (breast cancer) . The mechanism involved the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Research on related compounds has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with thieno[2,3-d]pyrimidine moieties exhibited minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against various pathogens .

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : Evaluate the efficacy of thieno[2,3-d]pyrimidine derivatives in vitro.
    • Methodology : Cell viability assays were performed on A431 and MCF7 cell lines.
    • Results : The study reported a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM for various derivatives.
  • Case Study on Antimicrobial Properties :
    • Objective : Assess the antimicrobial effects of thieno[2,3-d]pyrimidines.
    • Methodology : Disk diffusion method was used to determine the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Results : Compounds showed zones of inhibition ranging from 12 mm to 20 mm, indicating potent antibacterial properties.

Data Table

Compound NameBiological ActivityCell Line TestedIC50 (µM)MIC (µg/mL)
Thieno[2,3-d]pyrimidine Derivative AAnticancerA43115-
Thieno[2,3-d]pyrimidine Derivative BAnticancerMCF720-
Thieno[2,3-d]pyrimidine Derivative CAntimicrobial--16
Thieno[2,3-d]pyrimidine Derivative DAntimicrobial--8

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